2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene
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Overview
Description
2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene is an organic compound that belongs to the class of aromatic amines This compound is characterized by its unique structure, which includes a tetrahydroanthracene core substituted with amino and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene typically involves the reaction of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine with appropriate reagents under controlled conditions. One common method includes the use of glycerol and sodium hydroxide at elevated temperatures (around 150°C) for a couple of hours, followed by cooling and recrystallization from methanol/water to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives act as retinoic acid receptor agonists, modulating gene expression by binding to nuclear receptors and influencing transcriptional activity . This can lead to various biological effects, including inhibition of cell proliferation and induction of cell differentiation.
Comparison with Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Another tetrahydroanthracene derivative with similar structural features but different functional groups.
Tamibarotene: A retinoic acid receptor agonist used in the treatment of acute promyelocytic leukemia.
TTNPB: A potent retinoic acid analog with high affinity for retinoic acid receptors.
Uniqueness: 2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydroanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H23N |
---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydroanthracen-2-amine |
InChI |
InChI=1S/C18H23N/c1-17(2)7-8-18(3,4)16-11-13-9-14(19)6-5-12(13)10-15(16)17/h5-6,9-11H,7-8,19H2,1-4H3 |
InChI Key |
IZHQZCHJRKQYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=C3C=CC(=CC3=C2)N)(C)C)C |
Origin of Product |
United States |
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